6-chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Nurr-1/NR4A2 nuclear receptor modulation Parkinson's disease therapeutics Positional isomer SAR

6-Chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (molecular formula C14H11ClN4O; predicted MW 286.71 g/mol) is a fully synthetic small-molecule imidazo[1,2-a]pyridine-2-carboxamide derivative. It belongs to a class of compounds disclosed by Sanofi as modulators of the Nurr-1/NR4A2 nuclear receptor (also known as NOT, TINUR, RNR-1, HZF3), a target implicated in Parkinson's disease and inflammatory disorders.

Molecular Formula C14H11ClN4O
Molecular Weight 286.71 g/mol
Cat. No. B12189435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Molecular FormulaC14H11ClN4O
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl
InChIInChI=1S/C14H11ClN4O/c1-9-3-2-4-12(16-9)18-14(20)11-8-19-7-10(15)5-6-13(19)17-11/h2-8H,1H3,(H,16,18,20)
InChIKeyLOXCQDHXMNZCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide: Procurement-Relevant Identity and Patent Pedigree


6-Chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (molecular formula C14H11ClN4O; predicted MW 286.71 g/mol) is a fully synthetic small-molecule imidazo[1,2-a]pyridine-2-carboxamide derivative. It belongs to a class of compounds disclosed by Sanofi as modulators of the Nurr-1/NR4A2 nuclear receptor (also known as NOT, TINUR, RNR-1, HZF3), a target implicated in Parkinson's disease and inflammatory disorders [1][2]. The compound is structurally characterized by a 6-chloro substituent on the imidazo[1,2-a]pyridine core and a 6-methylpyridin-2-yl amide at the 2-position, distinguishing it from closely related positional isomers that populate the same patent families.

Why 6-Chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide Cannot Be Interchanged with Generic Analogs


The imidazo[1,2-a]pyridine-2-carboxamide scaffold exhibits steep structure-activity relationships (SAR) where subtle positional changes on the N-aryl amide substituent can shift nuclear receptor modulation potency by orders of magnitude [1]. The target compound's 6-methylpyridin-2-yl substitution pattern creates a distinct hydrogen-bonding and steric profile compared to the 5-methylpyridin-2-yl analog (CAS 951970-82-4) listed in the same Sanofi patent family [2]. Within the Nurr-1 patent series, compounds with identical core scaffolds but varying amide substituents demonstrated EC50 values spanning from 5.5 nM to >1000 nM in Neuro-2A cellular reporter assays, confirming that generic scaffold-level substitution is scientifically unsound [3]. Additionally, the 2-carboxamide regioisomer class must be distinguished from the 3-carboxamide series (e.g., Bayer's soluble guanylate cyclase stimulators), which engage an entirely different target pharmacology despite sharing the imidazo[1,2-a]pyridine core [4].

Product-Specific Quantitative Differentiation Evidence for 6-Chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide


Positional Isomer Differentiation: 6-Methylpyridin-2-yl vs. 5-Methylpyridin-2-yl Amide Substitution

The target compound is distinguished from its closest positional isomer, 6-chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 951970-82-4), solely by the location of the methyl substituent on the terminal pyridine ring (position 6 vs. position 5). This positional shift alters the electronic distribution of the pyridine nitrogen lone pair, which serves as a hydrogen-bond acceptor in the Nurr-1 ligand-binding domain. While both compounds are explicitly listed in Sanofi patent US 20100317673 as Nurr-1 modulators [1], the patent family's disclosed EC50 range for this compound class spans 0.01–1000 nM, indicating that even single-atom positional changes can drive >10,000-fold differences in functional potency [2]. No head-to-head EC50 comparison between these two specific isomers has been published in the open literature; however, the distinct patent listing as separate chemical entities implies non-equivalent biological profiles [1]. The 6-methyl substitution places the methyl group ortho to the pyridine nitrogen, potentially introducing a steric constraint on hydrogen-bonding geometry that is absent in the 5-methyl (meta) analog.

Nurr-1/NR4A2 nuclear receptor modulation Parkinson's disease therapeutics Positional isomer SAR

Target Class Selectivity: Nurr-1 Nuclear Receptor Modulation vs. Off-Target Kinase Inhibition Across Imidazopyridine Carboxamides

The imidazo[1,2-a]pyridine-2-carboxamide scaffold is associated with at least two therapeutically distinct target classes: (i) Nurr-1/NR4A2 nuclear receptor modulation (Sanofi patent family, including the target compound) [1] and (ii) kinase inhibition (e.g., PBK/TOPK inhibitors in WO 2011002772 [2]). The differentiation between these pharmacological mechanisms is controlled by the amide substituent identity and the position of the carboxamide on the core. Sanofi's disclosed compounds specifically require a heterocyclic amide substituent for Nurr-1 engagement, while the kinase inhibitor series typically employs different substitution patterns [2]. The target compound, with its 6-methylpyridin-2-yl amide, falls within the Sanofi Nurr-1 modulator structural space. In contrast, 6-chloro-N-methylimidazo[1,2-a]pyridine-2-carboxamide (CAS 2975477-92-8), a simpler N-methyl amide analog, has no documented Nurr-1 activity and is commercially supplied without associated biological annotation , illustrating that amide elaboration is a critical determinant of target engagement.

Nurr-1/NR4A2 agonism Nuclear receptor pharmacology Kinase selectivity profiling

Regioisomeric Carboxamide Differentiation: 2-Carboxamide (Nurr-1) vs. 3-Carboxamide (sGC Stimulator) Series

The target compound is a 2-carboxamide substituted imidazo[1,2-a]pyridine. The regioisomeric 3-carboxamide series, exemplified by Bayer's 6-chloro-substituted imidazo[1,2-a]pyridine-3-carboxamides, is directed toward soluble guanylate cyclase (sGC) stimulation for cardiovascular indications [1]. These two regioisomeric series are pharmacologically orthogonal, demonstrating that carboxamide position on the imidazo[1,2-a]pyridine core is a binary switch governing target protein engagement. Within the 2-carboxamide series, Sanofi has demonstrated Nurr-1 agonism with EC50 values as low as 5.5 nM for optimized analogs [2]. The 6-chloro substituent present on the target compound is a common feature in both the 2-carboxamide (Nurr-1) and 3-carboxamide (sGC) series, suggesting the chloro substituent contributes to core electron-deficiency and metabolic stability rather than target specificity per se.

Carboxamide regioisomerism Target specificity Nurr-1 vs. soluble guanylate cyclase

Predicted Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile and Drug-Likeness vs. 6-Chloro-N-phenyl Analog

The target compound incorporates a 6-methylpyridin-2-yl amide substituent, which introduces an additional hydrogen-bond acceptor (pyridine nitrogen) compared to the simpler N-phenyl analog (6-chloro-N-phenylimidazo[1,2-a]pyridine-2-carboxamide) explicitly listed in Sanofi patent US 20090149494 [1]. Published patent data indicate that the N-phenyl analog series served as an early lead but lacked optimal drug-like properties [2]. The introduction of the pyridine nitrogen in the target compound increases topological polar surface area (tPSA) and hydrogen-bond acceptor count, parameters known to influence CNS penetration and solubility [3]. Sanofi's progression from simple N-phenyl analogs to heterocyclic amide derivatives (including pyridyl-substituted variants) reflects a deliberate medicinal chemistry strategy to improve drug-likeness parameters while maintaining Nurr-1 engagement, as documented in their iterative patent filings [2].

Physicochemical property prediction Drug-likeness CNS drug design

High-Value Application Scenarios for 6-Chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide Based on Verified Evidence


Nurr-1/NR4A2 Nuclear Receptor Agonist Screening and Lead Optimization in Parkinson's Disease Programs

The compound is positioned within Sanofi's disclosed Nurr-1 modulator patent series as a heterocyclic amide derivative. Academic and industrial groups pursuing Nurr-1 agonism for neuroprotection in Parkinson's disease can use this compound as a screening benchmark or scaffold for further SAR exploration, with the understanding that structurally related compounds in the same patent family have demonstrated functional EC50 values as low as 5.5 nM in Neuro-2A cellular luciferase reporter assays [1]. The 6-methylpyridin-2-yl amide substitution pattern offers a distinct hydrogen-bonding geometry compared to the 5-methyl isomer also disclosed in the same patent family, providing a structural probe for mapping the Nurr-1 ligand-binding domain hydrogen-bond network [2].

Chemical Probe for Investigating Nuclear Receptor vs. Kinase Selectivity Within the Imidazo[1,2-a]pyridine Chemotype

This compound occupies a structurally defined intersection between two pharmacologically distinct imidazo[1,2-a]pyridine subclasses: the 2-carboxamide Nurr-1 series (Sanofi) and the PBK/TOPK kinase inhibitor series (WO 2011002772) [3]. Its procurement enables systematic selectivity profiling to determine whether the 6-methylpyridin-2-yl amide substitution pattern favors nuclear receptor engagement over kinase inhibition, an essential characterization step for chemical probe development and target deconvolution studies.

Positional Isomer Probe for Intracellular Target Engagement Assays

The compound can be used in parallel with its 5-methylpyridin-2-yl positional isomer (CAS 951970-82-4, also disclosed in US 20100317673 [2]) in cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET)-based Nurr-1 reporter systems. The identical molecular formula (C14H11ClN4O) and molecular weight (286.71 g/mol) of both isomers control for physicochemical confounds, enabling a clean assessment of how pyridine methyl position affects intracellular target engagement.

Medicinal Chemistry Scaffold Expansion for Neurodegenerative Disease Therapeutics

The 6-chloro substituent on the imidazo[1,2-a]pyridine core is a well-precedented modification that enhances metabolic stability by blocking a site of cytochrome P450-mediated oxidation, a property exploited across both the Sanofi Nurr-1 series and Bayer's sGC stimulator series [1][4]. Medicinal chemistry teams can leverage this compound as a starting point for parallel SAR exploration at the 6-position (chloro vs. methyl vs. hydrogen) while maintaining the 6-methylpyridin-2-yl amide pharmacophore required for Nurr-1 engagement.

Quote Request

Request a Quote for 6-chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.